molecular formula C7H10N2O2 B13617475 (S)-2-Amino-3-(1-cyanocyclopropyl)propanoic acid

(S)-2-Amino-3-(1-cyanocyclopropyl)propanoic acid

Cat. No.: B13617475
M. Wt: 154.17 g/mol
InChI Key: KIOPWLCTJASDLK-YFKPBYRVSA-N
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Description

(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropyl group, an amino group, and a cyanide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of a cyclopropanation reaction with diazo compounds and transition metal catalysts to form the cyclopropyl ring

Industrial Production Methods

Industrial production of (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyanide group to an amine group.

    Substitution: The amino and cyanide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted amino or cyanide derivatives.

Scientific Research Applications

(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-3-(1-cyanocyclopropyl)butanoic acid
  • (2S)-2-amino-3-(1-cyanocyclopropyl)pentanoic acid

Uniqueness

(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid is unique due to its specific cyclopropyl group and the positioning of the amino and cyanide groups. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

(2S)-2-amino-3-(1-cyanocyclopropyl)propanoic acid

InChI

InChI=1S/C7H10N2O2/c8-4-7(1-2-7)3-5(9)6(10)11/h5H,1-3,9H2,(H,10,11)/t5-/m0/s1

InChI Key

KIOPWLCTJASDLK-YFKPBYRVSA-N

Isomeric SMILES

C1CC1(C[C@@H](C(=O)O)N)C#N

Canonical SMILES

C1CC1(CC(C(=O)O)N)C#N

Origin of Product

United States

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